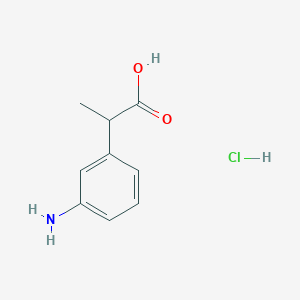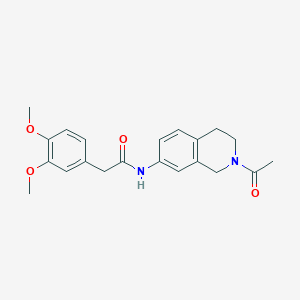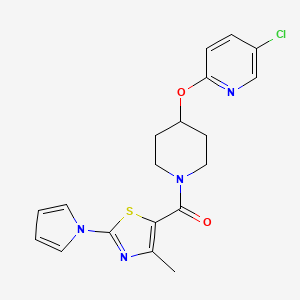
(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H19ClN4O2S and its molecular weight is 402.9. The purity is usually 95%.
BenchChem offers high-quality (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction and Binding Studies
Compounds with structures similar to the query have been used in studies to understand molecular interactions and binding affinities with receptors. For instance, research on a cannabinoid receptor antagonist highlighted the importance of specific molecular conformations and substituents for receptor binding, offering insights into receptor-ligand interactions that could be relevant for the query compound (Shim et al., 2002).
Structural Analogues and Isomorphism
Isomorphous structures, such as those involving chloro- and methyl-substituted heterocyclic analogs, adhere to specific rules like the chlorine-methyl exchange, which can impact molecular properties and stability. Understanding these rules can be crucial for synthesizing and predicting the behavior of complex molecules like the one (Rajni Swamy et al., 2013).
Antimicrobial Activity
Pyridine derivatives, including those with substituted benzothiazoles and chloropyridine carboxylic acids, have been synthesized and evaluated for antimicrobial activity. This suggests a potential research application for the query compound in developing new antimicrobial agents (Patel et al., 2011).
Anticancer and Antimicrobial Agents
Compounds incorporating pyridyl-pyrazoline structures have been investigated for their anticancer and antimicrobial properties. The study of such compounds can provide valuable information for the development of new therapeutic agents, indicating a possible research direction for the compound (Katariya et al., 2021).
作用機序
Target of Action
The primary target of this compound is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the outside of the cell to its nucleus.
Mode of Action
The compound interacts with its target by binding to the active site of the protein kinase B-raf, thereby inhibiting its activity . This inhibition disrupts the signal transduction pathway, leading to changes in cell growth and proliferation.
Biochemical Pathways
The compound affects the Raf/MEK/ERK pathway , a key signal transduction pathway involved in cell growth and proliferation . By inhibiting B-raf, the compound disrupts this pathway, leading to downstream effects on cell growth.
Pharmacokinetics
It is converted by liver carboxyesterase (CES1) to its active form . The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o . These properties impact the bioavailability of the compound, influencing its effectiveness in inhibiting B-raf.
Result of Action
The inhibition of B-raf by the compound leads to a disruption in the Raf/MEK/ERK pathway . This disruption can lead to changes in cell growth and proliferation, potentially leading to a decrease in the growth of cancer cells.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect the compound’s efficacy and stability. Additionally, the compound’s action can be influenced by the physiological environment, such as the pH and temperature of the body .
特性
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-13-17(27-19(22-13)24-8-2-3-9-24)18(25)23-10-6-15(7-11-23)26-16-5-4-14(20)12-21-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZQVWPAJFUPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




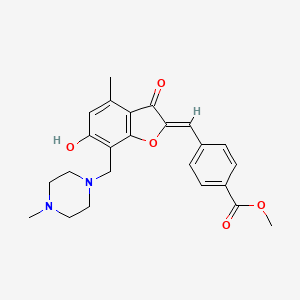
![(Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2996085.png)
![2-[(2-Fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2996088.png)
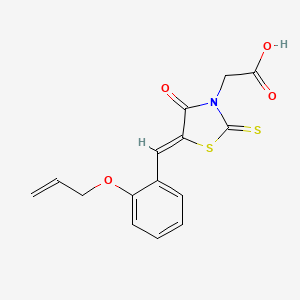
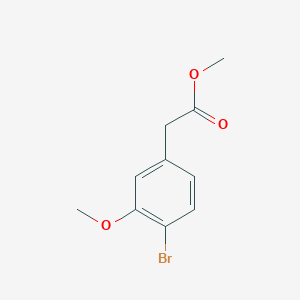
![7-[(6-chloro-7-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2996094.png)
![N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2996095.png)
![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)
